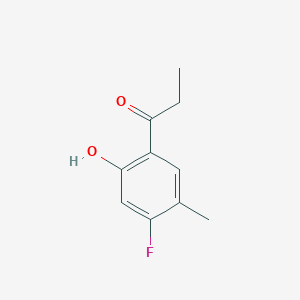

1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one

CAS No.:

Cat. No.: VC17866198

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO2 |

|---|---|

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | 1-(4-fluoro-2-hydroxy-5-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C10H11FO2/c1-3-9(12)7-4-6(2)8(11)5-10(7)13/h4-5,13H,3H2,1-2H3 |

| Standard InChI Key | UKNRJEIQXFVHSX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=C(C=C(C(=C1)C)F)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one reflects its propanone backbone substituted with a phenyl ring bearing fluorine (position 4), hydroxyl (position 2), and methyl (position 5) groups. Its molecular formula is C₁₀H₁₁FO₂, with a molar mass of 182.19 g/mol (calculated from atomic weights).

Structural Analysis

The compound’s structure consists of:

-

A propan-1-one group (–CO–CH₂–CH₃) attached to the phenyl ring.

-

Electron-withdrawing fluorine at the para position relative to the ketone, influencing ring electron density.

-

Ortho-hydroxyl group capable of hydrogen bonding and tautomerism.

-

Meta-methyl substituent contributing steric bulk and modulating solubility.

Comparisons to structurally similar compounds, such as 1-(2-chloro-4-fluoro-5-methylphenyl)propan-1-one (PubChem CID: 81045027), reveal that replacing chlorine with hydroxyl reduces molecular weight by ~35.45 g/mol (chlorine’s atomic weight) and adds ~16.00 g/mol (hydroxyl’s atomic weight), resulting in a net decrease to ~182.19 g/mol .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 1-(4-Fluoro-2-hydroxy-5-methylphenyl)propan-1-one are documented, analogous methodologies for related propanones suggest feasible pathways:

-

Friedel-Crafts Acylation:

Reaction of 4-fluoro-2-hydroxy-5-methylbenzene with propionyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) could yield the target compound. This method is commonly used for aryl ketone synthesis . -

Hydroxylation of Halogenated Precursors:

Chlorinated analogs, such as 1-(2-chloro-4-fluoro-5-methylphenyl)propan-1-one , could undergo nucleophilic aromatic substitution with hydroxide ions under controlled conditions.

Purification and Characterization

Post-synthesis purification likely involves column chromatography or recrystallization from solvents like ethanol. Characterization via NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (C=O stretch ~1700 cm⁻¹), and mass spectrometry would confirm structure and purity.

Physicochemical Properties

Physical Properties

Density: Comparable to 2-hydroxy-2-methyl-1-phenylpropan-1-one (1.077 g/mL) , adjusted for fluorine’s higher atomic weight.

Solubility: Hydroxyl groups enhance water solubility slightly, but hydrophobicity from the methyl and propanone groups limits dissolution .

Chemical Reactivity

-

Ketone Group: Susceptible to nucleophilic attacks (e.g., Grignard reactions).

-

Hydroxyl Group: Participates in hydrogen bonding, esterification, and oxidation reactions.

-

Fluorine Substituent: Enhances ring electron deficiency, directing electrophilic substitution to meta/para positions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume